molecular formula C9H3F7O B12868020 4'-(Trifluoromethyl)-2,2,2,3'-tetrafluoroacetophenone

4'-(Trifluoromethyl)-2,2,2,3'-tetrafluoroacetophenone

Cat. No.: B12868020
M. Wt: 260.11 g/mol
InChI Key: RWWVCHRLHDTHRO-UHFFFAOYSA-N
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Description

4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone is an organofluorine compound characterized by the presence of both trifluoromethyl and tetrafluoroacetophenone groups. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone typically involves the introduction of trifluoromethyl and tetrafluoroacetophenone groups into an aromatic ring. One common method includes the reaction of trifluoroacetyl chloride with a suitable aromatic compound under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties that may enhance drug efficacy and stability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Uniqueness: 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone is unique due to the presence of both trifluoromethyl and tetrafluoroacetophenone groups, which impart distinct chemical reactivity and stability. This combination makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .

Properties

Molecular Formula

C9H3F7O

Molecular Weight

260.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H3F7O/c10-6-3-4(7(17)9(14,15)16)1-2-5(6)8(11,12)13/h1-3H

InChI Key

RWWVCHRLHDTHRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)F)C(F)(F)F

Origin of Product

United States

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